Product packaging for Maltododecaose(Cat. No.:CAS No. 58634-79-0)

Maltododecaose

Cat. No.: B1142617
CAS No.: 58634-79-0
M. Wt: 1963.7
Attention: For research use only. Not for human or veterinary use.
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Description

Maltododecaose is a defined linear oligosaccharide consisting of twelve D-glucose units connected by α-1,4-glycosidic bonds. This high-purity reagent is essential for advanced research in enzymology and carbohydrate chemistry. It serves as a critical standard and substrate for studying the mechanism and kinetics of amylolytic enzymes, such as alpha-amylase, providing insights into substrate specificity and bond cleavage patterns. Furthermore, this compound is valuable in the study of starch digestion and metabolism, and is used in the development of analytical methods for oligosaccharide separation and detection. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇₂H₁₂₂O₆₁ B1142617 Maltododecaose CAS No. 58634-79-0

Properties

CAS No.

58634-79-0

Molecular Formula

C₇₂H₁₂₂O₆₁

Molecular Weight

1963.7

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C72H122O61/c73-1-13-25(85)26(86)39(99)62(112-13)124-51-15(3-75)114-64(41(101)28(51)88)126-53-17(5-77)116-66(43(103)30(53)90)128-55-19(7-79)118-68(45(105)32(55)92)130-57-21(9-81)120-70(47(107)34(57)94)132-59-23(11-83)122-72(49(109)36(59)96)133-60-24(12-84)121-71(48(108)37(60)97)131-58-22(10-82)119-69(46(106)35(58)95)129-56-20(8-80)117-67(44(104)33(56)93)127-54-18(6-78)115-65(42(102)31(54)91)125-52-16(4-76)113-63(40(100)29(52)89)123-50-14(2-74)111-61(110)38(98)27(50)87/h13-110H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Synonyms

O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g

Origin of Product

United States

Chemical Synthesis and Advanced Synthetic Methodologies of Maltododecaose

Convergent Glycosylation Strategies for Complex Oligosaccharides

A key technique within this strategy is chemoselective glycosylation , which relies on the differential reactivity of glycosyl donors and acceptors. acs.org By carefully tuning the protecting groups on the building blocks, one thioglycoside can act as a donor and couple with a less reactive thioglycoside acceptor. acs.org The resulting disaccharide can then act as a donor in a subsequent reaction with an even less reactive acceptor, allowing for a controlled, stepwise assembly. acs.org

Further streamlining of the process is achieved through one-pot multi-step glycosylation sequences . nih.govacs.orgnih.gov This advanced method combines deprotection and glycosylation steps into a single reaction vessel, which significantly reduces the need for intermediate purification steps and improves the efficiency of oligosaccharide assembly. nih.govacs.org For instance, a highly convergent synthesis of a complex oligosaccharide has been developed using trichloroacetimidate (B1259523) donors and thioglycosyl acceptors, which allows the products to be used immediately in the next glycosylation step without altering the protecting groups. acs.orgnih.gov

A blockwise, three-stage convergent strategy has been specifically outlined for the chemical synthesis of a branched maltododecaose, demonstrating the application of these principles to complex starch-like structures. nih.govacs.org

| One-Pot Synthesis | Multiple reaction steps (e.g., deprotection, glycosylation) are performed in a single reactor. acs.org | Minimizes purification steps, saves time and reagents. acs.orgnih.gov |

Stereoselective Glycosidic Linkage Formation in this compound Synthesis

A primary challenge in synthesizing this compound is achieving the stereoselective formation of the α-(1,4)-glycosidic bonds that define its structure. nih.gov The formation of an O-glycoside involves the reaction of a glycosyl donor (with a leaving group at the anomeric carbon) with a glycosyl acceptor (containing a free hydroxyl group). nih.gov The stereochemical outcome—either an α- or β-linkage—is influenced by several factors, including the choice of protecting groups, solvent, and reaction conditions. buchhaus.ch

For the synthesis of 1,2-trans glycosides (like β-glucosides), a "participating" protecting group (such as acetyl or benzoyl) at the C-2 position is often used. buchhaus.ch This group provides anchimeric assistance, forming a cyclic acyloxonium ion intermediate that blocks one face of the molecule, forcing the acceptor to attack from the opposite face, resulting in high stereoselectivity. buchhaus.chnih.gov

However, for 1,2-cis glycosides, such as the α-linkages in this compound, non-participating groups (like benzyl (B1604629) ethers) are required at the C-2 position. buchhaus.ch In the absence of this neighboring group participation, controlling stereoselectivity is more complex. buchhaus.ch The anomeric effect thermodynamically favors the α-product, but kinetic factors can lead to mixtures. buchhaus.ch

Several methods have been developed to favor α-glycoside formation:

Solvent Effects : The choice of solvent can significantly influence the stereochemical outcome. Acetonitrile (B52724), for example, can participate in the reaction at low temperatures to favor the formation of β-glycosides, while ether-type solvents can promote the formation of α-glycosides. nih.govbuchhaus.ch

Glycosyl Donors : The type of glycosyl donor is critical. For example, using β-trichloroacetimidates with non-participating C-2 groups can lead to the formation of α-glycosides. nih.gov Thioglycosides with non-participating groups can yield α-glycosides in diethyl ether. nih.gov

Table 2: Factors Influencing Stereoselectivity in Glycosylation

Factor Influence on α-Glycoside (1,2-cis) Formation Mechanism/Rationale
C-2 Protecting Group Requires a non-participating group (e.g., Benzyl ether, O-Bn). buchhaus.ch Avoids anchimeric assistance that would direct β-formation. buchhaus.ch
Solvent Ether-type solvents (e.g., Diethyl ether, Et₂O) are often favorable. nih.govbuchhaus.ch Ethers can participate in forming an equatorial intermediate, leading to the axial (α) glycosidic bond. buchhaus.ch
Glycosyl Donor β-Trichloroacetimidates or thioglycosides can be used. nih.gov The specific donor and activator system influences the reaction pathway and stereochemical outcome. nih.gov

| Temperature | Lower temperatures can enhance selectivity. | Can favor the kinetically controlled product. |

Synthesis of Branched this compound Structures

While this compound is a linear polymer, the synthesis of branched structures mimicking amylopectin (B1267705) is a significant area of research. acs.org This involves creating α-(1→6) linkages at specific points along the α-(1→4) glucan backbone. acs.org The chemical synthesis of such branched molecules requires an elaborate protecting group strategy to differentiate the various hydroxyl groups on the glucose units. nih.gov

The general order of reactivity for the hydroxyl groups in a glucose unit is 6-OH > 3-OH > 2-OH > 4-OH, with the primary 6-OH being the most reactive (after the anomeric 1-OH). nih.gov Synthetic strategies exploit this reactivity difference. To construct a branched this compound, a multi-stage convergent approach is often employed. nih.govacs.org This involves the synthesis of linear α-(1→4) chains and a separate branching unit, followed by their strategic coupling.

A published strategy for a this compound with two branch points illustrates this complexity, involving a blockwise, three-stage convergent glycosylation. nih.govacs.org This requires the careful design of building blocks where specific hydroxyl groups are left unprotected for subsequent glycosylation to form the α-(1→6) branch points. nih.gov For example, a linear oligosaccharide acceptor would need its C-6 hydroxyl group available to react with an oligosaccharide donor to form the branch.

Enzymatic methods can also be used to create highly branched maltodextrins. nih.gov Branching enzymes (BE) can cleave an α-1,4 linkage and reattach the chain via an α-1,6 linkage, increasing the branch density of starches. nih.govmdpi.com While distinct from purely chemical synthesis, these biological processes provide insight into the complex structures that synthetic chemists aim to replicate.

Derivatization Strategies for Functionalized this compound Analogues

Derivatization involves chemically modifying this compound to create analogues with new properties or functions. These strategies are crucial for developing probes to study carbohydrate-protein interactions, creating new biomaterials, or enhancing analytical detection.

One common strategy is the synthesis of amphiphilic derivatives . By attaching a hydrophobic moiety, such as a fatty acid, to the hydrophilic this compound backbone, a surface-active agent can be created. reading.ac.uk For example, maltodextrin (B1146171) laurates have been synthesized via enzymatic transesterification. These derivatives show emulsifying and stabilizing properties, with potential applications in food and detergent industries. reading.ac.uk The degree of substitution (DS) can be influenced by the starting maltodextrin and reaction conditions. reading.ac.uk

Another important area is the synthesis of biologically active analogues . New types of acarbose (B1664774) analogues, for instance, have been synthesized by coupling this compound to the non-reducing end of acarbose using a cyclomaltodextrin glucanyltransferase. nih.gov The resulting molecule, a this compound-acarbose conjugate, was identified using NMR, which confirmed that the this compound was attached via an α-(1→4) linkage to the cyclohexene (B86901) ring of acarbose. nih.gov

Furthermore, derivatization is key to enabling the analysis of otherwise hard-to-detect molecules. General strategies exist for adding "labels" to non-aromatic compounds, including carbohydrates, to make them visible to highly sensitive analytical techniques like atmospheric pressure laser ionization (APLI) mass spectrometry. nih.gov These derivatization tactics involve attaching an aromatic ionization label to a functional group on the analyte, such as a hydroxyl group, thereby greatly expanding the range of compounds that can be analyzed with ultra-high sensitivity. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Glucose
Maltose (B56501)
Acarbose
Maltodextrin Laurate
Benzyl ether
Acetyl
Benzoyl
Trichloroacetimidate

Advanced Structural Elucidation and Conformational Analysis of Maltododecaose

Spectroscopic Approaches for Linkage and Configuration Determination

Spectroscopic methods are fundamental to defining the primary structure and conformational preferences of oligosaccharides like maltododecaose. These techniques provide detailed information at the atomic level regarding the connectivity of monosaccharide units, their configuration, and their spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage Analysis and Conformational States

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of carbohydrates in solution. numberanalytics.comnih.gov It provides definitive information on the primary structure, including the sequence of monosaccharide residues, the position and anomeric configuration (α or β) of the glycosidic linkages, and the conformation of the sugar rings. numberanalytics.comunimo.it

For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom. The α-1,4 glycosidic linkage is confirmed by specific cross-peaks in 2D NMR spectra and the characteristic chemical shifts of the anomeric carbon (C1) and the linked carbon (C4). unimo.it Glycosylation typically causes a significant downfield shift (4–10 ppm) for the carbons involved in the linkage. unimo.it The anomeric configuration is assigned based on the magnitude of the scalar coupling constant between the anomeric proton and the proton at C2 (JH1,H2). unimo.it For the α-anomer, this value is typically around 2–4 Hz. unimo.it

Table 1: Typical NMR Parameters for α-1,4-Linked Glucans

ParameterDescriptionTypical Value/ObservationSignificance
¹H Chemical Shift (δ) Anomeric Proton (H1)~5.4 ppmIndicates the anomeric region of the α-glucan.
¹³C Chemical Shift (δ) Anomeric Carbon (C1)~100 ppmCharacteristic for the anomeric carbon in an α-linkage.
¹³C Chemical Shift (δ) Linked Carbon (C4)~78 ppmDownfield shift upon glycosylation confirms the linkage position.
Coupling Constant (JH1,H2) ¹H-¹H coupling~3-4 HzConfirms the α-anomeric configuration of the glycosidic bond. unimo.it
NOE Nuclear Overhauser EffectH1' ↔ H4Spatial proximity between the anomeric proton of one unit and the H4 proton of the preceding unit confirms the 1→4 linkage.

Advanced Mass Spectrometry Techniques for Oligosaccharide Sequencing and Branching Point Identification

Advanced mass spectrometry (MS) has become an indispensable tool for carbohydrate analysis, offering high sensitivity and the ability to determine molecular weight and sequence with great accuracy. nih.govunige.ch Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of oligosaccharides, which are then analyzed. nih.gov High-resolution mass spectrometers, like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental composition. bioanalysis-zone.comuu.se

Tandem mass spectrometry (MS/MS) is used for sequencing. In this process, a specific parent ion of this compound is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation typically occurs at the glycosidic bonds, producing a series of B, C, Y, and Z ions. The mass difference between consecutive ions in a series corresponds to the mass of a single glucose residue (162 Da), allowing for the confirmation of the monosaccharide sequence. This systematic fragmentation pattern provides a definitive sequence for the linear oligosaccharide chain. nih.govnih.gov As this compound is a linear polymer, the primary application of MS/MS is to confirm its sequence and purity rather than to identify branching points.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. cas.czwikipedia.org These techniques are sensitive to the composition, structure, and conformation of macromolecules. cas.cz An IR or Raman spectrum of this compound displays a complex pattern of absorption bands corresponding to the vibrational modes of its constituent functional groups.

Key vibrational bands include:

O-H stretching: A broad band typically in the 3600-3200 cm⁻¹ region, characteristic of the numerous hydroxyl groups.

C-H stretching: Bands in the 3000-2800 cm⁻¹ region.

C-O-C stretching: Vibrations associated with the glycosidic linkages and the pyranose ring, found in the 1200-1000 cm⁻¹ "fingerprint region."

C-O stretching and O-H bending: Also contributing to the complex pattern in the fingerprint region.

While these spectra can confirm the presence of a polysaccharide structure, they are generally less powerful than NMR for determining specific linkage types and sequences from first principles. However, they are highly effective for comparing the structure of an unknown sample to a known standard of this compound and for studying conformational changes that occur upon, for example, hydration or complexation. cas.czstanford.edu

Crystallographic Insights into this compound and Its Complexes

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. For a flexible molecule like this compound, crystallographic studies are most informative when it is bound to a macromolecule, which stabilizes a specific conformation.

Co-crystallization with Macromolecules for Ligand-Bound Structure Determination

Co-crystallization is a technique where a protein and its ligand (in this case, this compound) are crystallized together to form a protein-ligand complex crystal. nih.govyoutube.com This method has been successfully used to study how starch-metabolizing enzymes recognize and bind their substrates. Investigating the structure of enzyme-maltododecaose complexes reveals the specific conformation adopted by the oligosaccharide upon binding and the precise molecular interactions that stabilize this state. msu.eduresearchgate.net

For instance, studies involving starch branching enzyme have shown that this compound spontaneously adopts a helical-like structure when bound within the enzyme's central cleft. acs.org Similarly, the crystal structure of the maltooligosaccharide-binding protein MalX from Streptococcus pneumoniae complexed with a related maltooligosaccharide shows that the protein specifically recognizes the helical conformation of its ligand. nih.gov These studies provide critical insights into the mechanism of enzyme specificity and function. nih.govmdpi.com Docking simulations of this compound into the active site of barley alpha-amylase 1 (AMY1) have also been used to predict favorable binding conformations, which often involve helical turns or kinks within the oligosaccharide chain. researchgate.net

X-ray Diffraction Analysis of this compound Crystal Structures

X-ray diffraction is the analytical method used to determine the atomic and molecular structure of a crystal. dntb.gov.ua When applied to co-crystals of this compound and a protein, it produces an electron density map from which the positions of all atoms in the complex can be modeled. msu.edu This analysis has been instrumental in identifying the specific amino acid residues that interact with the bound this compound through hydrogen bonds and hydrophobic (van der Waals) interactions. nih.govmdpi.com

In many enzyme-ligand complexes, aromatic amino acid side chains, such as tryptophan or tyrosine, are observed to stack against the faces of the glucose rings, providing significant binding affinity. nih.govresearchgate.net The resolution of these crystal structures can be very high (e.g., 2.0 Å), allowing for a detailed view of the binding subsites and the conformation of each glucose unit in the bound this compound chain. nih.gov While pure maltodextrin (B1146171) powders are often amorphous or only partially crystalline as shown by X-ray powder diffraction researchgate.netresearchgate.net, co-crystallization with proteins locks the flexible this compound molecule into a single, ordered conformation that is amenable to high-resolution structural analysis.

Table 2: Examples of this compound (or related malto-oligosaccharide) in Co-Crystallization Studies

MacromoleculeLigandKey Findings from X-ray DiffractionReference
Starch Branching Enzyme (SBE) This compoundThis compound adopts a helical-like structure within the enzyme's binding cleft. acs.org
E. coli Branching Enzyme Maltooctaose (M8)Identified three new oligosaccharide binding sites; confirmed binding in seven others. Binding involves hydrophobic interactions and hydrogen bonds. mdpi.com
S. pneumoniae MalX Maltoheptaose (B131047)Protein recognizes the helical conformation of the ligand. Binding involves aromatic stacking and extensive hydrogen bonds. nih.gov
Rice Branching Enzyme I (rBEI) This compoundRevealed the binding site for the donor and acceptor chains, providing insight into the branching mechanism. msu.edu
Barley α-Amylase 1 (AMY1) This compound (modeled)Docking studies predicted multiple binding modes, with the oligosaccharide chain adopting kinks and turns to fit the binding cleft. researchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structural and dynamic properties of complex carbohydrates like this compound at an atomic level. nih.govresearchgate.net These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, offering a detailed picture of molecular motion and intermolecular interactions. uu.nl By simulating the behavior of this compound in various environments, researchers can explore its conformational landscape, predict its interactions with other molecules, and understand the principles governing its three-dimensional structure.

Conformational Dynamics of this compound in Solution

The conformational flexibility of this compound in an aqueous solution is a critical determinant of its biological function and physical properties. Molecular dynamics simulations have been instrumental in characterizing this flexibility, which arises primarily from the rotation around the glycosidic linkages connecting the twelve glucose units. The conformation of malto-oligosaccharides is generally described by the torsional angles φ (H1-C1-O-C4) and ψ (C1-O-C4-H4).

Studies on malto-oligosaccharides of varying chain lengths have shown that while shorter chains exhibit considerable flexibility, longer chains like this compound tend to adopt more ordered, helical structures in solution. researchgate.netoup.com The solution conformation is a dynamic equilibrium of various states, with the relative populations of these states influenced by factors such as temperature, solvent, and the presence of other molecules. rsc.org The inherent flexibility of the glycosidic linkages allows the chain to sample a wide range of conformations, from extended to more compact, folded structures. nih.gov

The conformational entropy of malto-oligosaccharides, a measure of their flexibility, has been shown to increase with the degree of polymerization (DP). researchgate.net This suggests that this compound possesses a greater number of accessible conformations compared to its shorter counterparts. However, this increased flexibility is balanced by a propensity to form transient, helical segments stabilized by intramolecular hydrogen bonds and interactions with the surrounding water molecules. researchgate.net Coarse-grain models, such as the M3B model, which simplify the representation of the glucose monomers, have been particularly useful in simulating the long-timescale dynamics of malto-oligosaccharides and have successfully predicted their tendency to form helical structures in solution. researchgate.netacs.orgcaltech.eduacs.org

Table 1: Key Torsional Angles Defining Malto-oligosaccharide Conformation

Torsional AngleDefinitionSignificance
φ (phi)H1-C1-O4'-C4'Defines the rotation around the C1-O4' bond.
ψ (psi)C1-O4'-C4'-H4'Defines the rotation around theO4'-C4' bond.
ω (omega)O6-C6-C5-O5Relevant for (1→6) linkages, not the primary linkage in this compound. nih.gov

Docking Studies and Binding Pose Prediction with Interacting Macromolecules

This compound serves as a substrate or ligand for a variety of macromolecules, including enzymes and carbohydrate-binding proteins like lectins. scielo.br Computational docking studies are a powerful method to predict and analyze the binding modes of this compound within the binding sites of these proteins. nih.gov These studies provide valuable insights into the specificity of recognition and the nature of the molecular interactions that stabilize the protein-carbohydrate complex.

A notable example is the docking of this compound to barley α-amylase (AMY1), a key enzyme in starch degradation. researchgate.net Docking simulations have revealed that this compound can adopt multiple binding poses within the enzyme's active site cleft. These different binding modes, often referred to as S1, S2, and S3 solutions, are characterized by distinct contacts between the glucose residues of this compound and the amino acid residues of the enzyme. researchgate.net The relative energies of these docking solutions can be calculated to predict the most favorable binding pose. For instance, in studies with AMY1, the S2 solution was found to be energetically more favorable than the S1 and S3 solutions. researchgate.net

The binding of this compound is mediated by a network of hydrogen bonds and van der Waals interactions. core.ac.uk Aromatic residues in the binding site often play a crucial role, stacking against the nonpolar faces of the glucose rings. The extended nature of the this compound chain allows it to interact with multiple subsites within the enzyme's binding groove, contributing to a high binding affinity. core.ac.uk

Beyond enzymes, this compound can interact with carbohydrate-binding modules (CBMs), which are non-catalytic domains that enhance the binding of enzymes to polysaccharides. mdpi.com Docking studies can elucidate the specific interactions within these CBMs, which often feature a shallow groove or cleft on the protein surface that accommodates the linear oligosaccharide chain. ntnu.no Similarly, lectins, which are proteins that bind specifically to carbohydrates, can recognize and bind to this compound, a process that can be modeled using docking simulations to understand the basis of their specificity. nih.govmdpi.com

Table 2: Predicted Binding Energies for this compound Docking Solutions with α-Amylase

Docking SolutionRelative Energy (kcal/mol)Key Characteristics
S137Kink at subsites 3 and 5, directing the outer residues to a different crevice branch. researchgate.net
S23More stable, with a single break between subsites 2 and 3. researchgate.net
S313Deviates from S2 beyond the aglycone subsite 3. researchgate.net

Data adapted from docking studies on barley α-amylase (AMY1). The most favorable solution is set to a relative energy of 0 kcal/mol for a related enzyme (AMY2), and the energies for AMY1 are reported relative to that. researchgate.net

Elucidation of Helix Formation in Longer Oligosaccharide Chains

A defining structural feature of longer malto-oligosaccharides like this compound is their propensity to form helical structures. researchgate.netoup.com While perfect, continuous helices are more characteristic of the solid state, molecular dynamics simulations have shown that even in solution, these chains adopt conformations with significant helical character. rsc.org These solution-state helices are dynamic and can be described as a series of transient, imperfect helical segments. rsc.org

Computational models, particularly coarse-grain models like M3B, have been instrumental in studying helix formation over long timescales that are often inaccessible to full-atomistic simulations. researchgate.netacs.orgcaltech.edu These models have successfully predicted that for malto-oligosaccharides, a left-handed helical conformation is energetically more favorable than a right-handed one, which is in agreement with experimental observations for amylose (B160209). acs.orgcaltech.edu

The stability of the helical structure in solution is a complex interplay of factors. Intramolecular hydrogen bonds between adjacent glucose units contribute to the rigidity of the helix. researchgate.net Additionally, interactions with water molecules are crucial; water can form bridges between hydroxyl groups on the oligosaccharide, further stabilizing the helical fold. researchgate.net The chain length, or degree of polymerization (DP), is also a critical factor. While very short malto-oligosaccharides (DP < 6) are less likely to form stable helices, longer chains like this compound have a greater tendency to do so. mdpi.com It has been suggested that a minimum chain length is required to form a stable helical turn. uu.nl

Simulations have also shed light on the mechanisms of helix disruption, such as the formation of "kinks" in the chain, which can break the continuity of the helix. rsc.org The study of helix formation is not only fundamental to understanding the solution behavior of this compound but also has implications for its role in biological processes and its use in various applications, as the helical conformation can influence its interactions with other molecules and its ability to form ordered structures. mdpi.com

Table 3: Factors Influencing Helix Formation in Malto-oligosaccharides

FactorInfluence on Helix Formation
Chain Length (DP) Longer chains (DP > 6) have a higher propensity to form helical structures. mdpi.com
Solvent In non-polar solvents, more regular helices are formed. In water, helices are more dynamic and imperfect. rsc.org
Intramolecular Hydrogen Bonds Stabilize the helical turn. researchgate.net
Water Bridging Water molecules can bridge hydroxyl groups, contributing to helical stability. researchgate.net
Temperature Higher temperatures can increase dynamics and disrupt helical structures. rsc.org

Enzymatic Interactions and Mechanistic Specificity of Maltododecaose

Maltododecaose as a Substrate and Ligand for Glycosylhydrolases and Transferases

This compound plays a significant role as both a substrate for cleavage and a ligand for binding to enzymes that synthesize and degrade polysaccharides. Its interactions are particularly important in understanding the function of glycosylhydrolases and transferases.

Interaction with Starch Branching Enzymes (SBEs)

Starch branching enzymes (SBEs) are fundamental in determining the structure of starch and glycogen (B147801) by creating α-1,6 branch points in α-1,4 linked glucan chains. nih.gov this compound is an invaluable tool for elucidating the complex mechanisms of SBE action.

EnzymeOrganismThis compound Binding CharacteristicsReference
Branching Enzyme I (BEI)Rice (Oryza sativa)Large binding surface extending from the outside to the active site. Multiple binding sites identified. nih.govresearchgate.netrcsb.org

The specificity of SBEs for transferring chains of particular lengths is a key determinant of the final structure and properties of starch and glycogen. nih.gov The interaction with long-chain oligosaccharides like this compound is governed by specific structural features of the enzyme. nih.govacs.org Comparison between the structures of different branching enzymes, such as those from Cyanothece and rice, has allowed for the modeling of both donor and acceptor binding sites. nih.govresearchgate.netrcsb.org

Key structural determinants include specific loops within the enzyme that interact with the donor chain. nih.govresearchgate.netrcsb.org The sequences of these loops differ between plant BEI, which transfers longer chains, and BEIIb, which exclusively transfers shorter chains. nih.govresearchgate.netrcsb.org Swapping these loop sequences between the two enzyme types has been shown to alter their specificity, demonstrating the crucial role these loops play. nih.gov For instance, when the loops from BEIIb were engineered into rice BEI, the modified enzyme became a short-chain transferring enzyme. nih.gov This highlights that the molecular architecture of these loops is a primary factor in controlling the length of the transferred glucan chain.

This compound and other long-chain oligosaccharides are not just passive binding partners; they actively participate in the catalytic process and influence the distribution of branch-chain lengths in the final polysaccharide product. nih.govresearchgate.net The binding of the substrate to the extensive surface of the SBE is a prerequisite for the cleavage of an internal α-1,4-glycosidic bond and the subsequent transfer of the cleaved chain to form an α-1,6-glycosidic bond. researchgate.net

The nature of the interaction between the oligosaccharide and the specific loops and binding sites on the enzyme directly modulates the length of the transferred chain. nih.gov For example, the minimum chain length that can be acted upon by maize SBEIIa is a degree of polymerization (DP) of 12, indicating that a substrate of at least the size of this compound is required for its activity. nih.gov The differential binding affinities and interactions within the various binding sites likely influence which segments of a long glucan chain are selected for cleavage and transfer, thereby controlling the branch-chain length distribution. nih.gov Altering SBE activity, for instance through down-regulation, can lead to starches with a higher proportion of longer amylopectin (B1267705) branches. jst.go.jp

Structural Determinants of SBE Specificity with Long-Chain Oligosaccharides

Interactions with Alpha-Amylases and Other Maltodextrin-Degrading Enzymes

Alpha-amylases are endo-enzymes that hydrolyze internal α-1,4-glycosidic bonds in starch and related polysaccharides. nih.gov this compound serves as a model substrate for understanding how these enzymes bind and cleave long malto-oligosaccharides.

Barley α-amylase 1 (AMY1) possesses a long substrate-binding cleft that can accommodate substrates like this compound across approximately ten subsites. nih.gov In addition to the active site cleft, some amylases, including barley AMY1, have secondary surface binding sites (SBS). researchgate.net In AMY1, two such sites, SBS1 and SBS2, have been identified and are involved in the degradation of starch granules. researchgate.net Mutational analyses have suggested that these surface binding sites act in concert to efficiently break down large starch molecules. researchgate.net

Kinetic and Mechanistic Studies of Hydrolysis and Transglycosylation

The enzymatic breakdown (hydrolysis) and rearrangement (transglycosylation) of this compound are complex processes influenced by enzyme type, reaction conditions, and substrate concentration. Kinetic studies provide insights into the rates and mechanisms of these reactions.

For instance, glucoamylase can catalyze both the hydrolysis of maltooligosaccharides like maltotriose (B133400) and the synthesis of maltose (B56501) and isomaltose (B16258) from glucose. nih.gov Kinetic models have been developed to describe these reversible reactions, accounting for factors like glucose inhibition of hydrolysis. nih.gov These models are essential for predicting reaction outcomes under various conditions.

The mechanism of action for many glycoside hydrolases, the class of enzymes that break down carbohydrates, involves a double-displacement mechanism. In this process, a glycosyl-enzyme intermediate is formed and subsequently hydrolyzed. researchgate.net Some enzymes, like amylosucrase, can also catalyze the transfer of glucose units from a donor like sucrose (B13894) to an acceptor molecule such as this compound, a process known as transglycosylation. The balance between hydrolysis and transglycosylation is a key determinant of the final product profile. researchgate.net

Specificity of Maltodextrin (B1146171) Hydrolases and Glucosyltransferases

Different enzymes exhibit distinct specificities when interacting with this compound, leading to the formation of specific products.

Maltodextrin Hydrolases: These enzymes, such as α-amylases, cleave the α-1,4-glycosidic bonds within the this compound chain. The product specificity is determined by the enzyme's subsite architecture. For example, maltooligosaccharide-forming amylases can produce specific length maltooligosaccharides by cleaving at defined positions. researchgate.net Some α-amylases, like barley α-amylase isozyme 1 (AMY1), possess secondary surface binding sites that influence their affinity and activity towards polysaccharides like amylose (B160209) and starch granules. researchgate.netresearchgate.net

Glucosyltransferases: These enzymes, such as amylosucrase and branching enzymes, catalyze the transfer of glucosyl units. Amylosucrase, for example, uses sucrose as a donor to synthesize an amylose-like polymer or transfer glucose to acceptors like maltooligosaccharides. Branching enzymes (BEs) cleave an α-1,4-glucan chain and transfer a segment to form an α-1,6-branch, a key step in starch and glycogen biosynthesis. researchgate.netrcsb.org The specificity of these enzymes in terms of the length of the transferred chain and the linkage formed is a critical area of research. rcsb.org

Mutational Analysis of Enzyme-Maltododecaose Interactions

Mutational analysis, particularly site-directed mutagenesis, is a powerful tool for investigating the roles of specific amino acid residues in enzyme function. nih.govelifesciences.org By changing specific residues, researchers can probe their contributions to substrate binding and catalysis.

Site-Directed Mutagenesis to Probe Catalytic and Binding Residues

Site-directed mutagenesis has been extensively used to identify key residues in the active sites of carbohydrate-active enzymes. nih.govcsic.es For example, in barley α-amylase 1 (AMY1), mutagenesis of residues in the substrate binding cleft, such as Tyr105, has been shown to affect substrate specificity and cleavage patterns. researchgate.netresearchgate.net Similarly, mutations in the active site of amylosucrase have confirmed the roles of conserved residues like the nucleophile Asp286 and the acid-base catalyst Glu328.

In some enzymes, residues outside the active site also play crucial roles. Mutational analysis of secondary binding sites in AMY1 has revealed their importance in binding to and degrading starch granules. researchgate.net Docking studies with this compound have helped to visualize how the substrate interacts with these binding sites and how mutations can alter these interactions. researchgate.netresearchgate.net

Alterations in Enzyme Activity and Specificity Profiles

Mutations can lead to significant changes in an enzyme's activity and specificity. nih.govrsc.org For instance, mutating residues at the non-reducing end subsite of some amylases has been shown to alter the oligosaccharide cleavage pattern and product specificity. researchgate.net In rice branching enzyme I (BEI), swapping specific loops with those from another branching enzyme (BEIIb) resulted in a shift from transferring longer chains to exclusively shorter chains. rcsb.org

These alterations are often a result of changes in the intricate network of interactions within the enzyme's active site. elifesciences.org Even mutations of residues not directly involved in catalysis can have profound effects by altering the local environment and the positioning of catalytic residues. escholarship.org

Thermodynamics and Kinetics of this compound-Enzyme Binding

The binding of this compound to an enzyme is governed by thermodynamic and kinetic principles. lsuhsc.edubu.edu Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding, as well as the binding affinity (Ka) and stoichiometry (n). nih.gov

Surface plasmon resonance (SPR) is another technique used to study the kinetics of enzyme-ligand interactions. For example, SPR analysis of barley α-amylase 1 mutants revealed the binding affinities of its secondary binding sites for β-cyclodextrin, a mimic of the amylose helix. researchgate.net

The table below summarizes key enzymes and their interactions with this compound and related substrates, as elucidated through various experimental approaches.

Enzyme NameEC NumberOrganismSubstrate(s)Key Findings from Studies with this compound or Analogs
α-Amylase isozyme 1 (AMY1) 3.2.1.1Hordeum vulgare (Barley)This compound, Amylose, StarchPossesses secondary binding sites that influence kinetics and substrate binding. Mutational analysis of residues like Tyr105 and Tyr380 alters specificity and activity. researchgate.netresearchgate.net
Amylosucrase (AS) 2.4.1.4Neisseria polysacchareaSucrose, MaltooligosaccharidesCatalyzes both hydrolysis and transglycosylation. Site-directed mutagenesis has identified key catalytic and binding residues.
Branching Enzyme I (BEI) 2.4.1.18Oryza sativa (Rice)This compound, AmylopectinA large dodecaose binding surface has been identified. Mutagenesis of specific loops alters the length of transferred chains. rcsb.org
Glucoamylase 3.2.1.3-Maltose, Maltotriose, GlucoseCatalyzes both hydrolysis and synthesis of maltooligosaccharides. Kinetic models describe the reversible nature of the reactions. nih.gov

Role of Maltododecaose in Biological Systems and Molecular Metabolism

Biosynthesis and Catabolism in Microbial Systems

The biosynthesis of maltododecaose is not a primary metabolic pathway for direct synthesis but rather results from the enzymatic breakdown of larger polysaccharides like starch and glycogen (B147801). In microbial systems, the utilization and breakdown of maltodextrins, including this compound, are crucial for their survival and proliferation.

Microbial Utilization and Transport Systems for Maltodextrins and Maltooligosaccharides

Microorganisms have evolved sophisticated systems to scavenge and transport maltodextrins from their environment. These systems are critical for acquiring carbon and energy, especially when simpler sugars are scarce.

Several bacteria employ ATP-binding cassette (ABC) transporters for the uptake of maltose (B56501) and maltodextrins. asm.orgfrontiersin.org In Escherichia coli, the maltose transport system is a well-characterized example, capable of importing linear maltooligosaccharides ranging from maltose (two glucose units) to maltoheptaose (B131047) (seven glucose units). pnas.org This system consists of a periplasmic binding protein (MBP), which captures the maltodextrin (B1146171), and an inner membrane ABC transporter (MalFGK2) that facilitates its translocation into the cytoplasm. pnas.org While this compound is larger than the typical substrates for this specific transporter, the general mechanism highlights the importance of such systems for maltodextrin uptake.

In Gram-positive bacteria like Enterococcus faecalis, maltodextrin uptake is mediated by both a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) and an ABC transporter. nih.gov The PTS is primarily responsible for the transport of smaller oligosaccharides like maltotriose (B133400), while the ABC transporter, MdxEFG-MsmX, handles longer maltodextrins. nih.gov Similarly, Lactobacillus species utilize an ABC transporter homologous to the maltodextrin transport proteins of Bacillus subtilis. frontiersin.org

The Starch Utilization System (Sus) in gut bacteria like Bacteroides thetaiotaomicron is another prime example. It involves outer membrane proteins (SusD, -E, -F, and -G) that bind starch and break it down into smaller maltooligosaccharides, which are then imported into the periplasm. acs.org

Microorganism Transport System Substrates Key Components
Escherichia coliABC TransporterMalto-oligosaccharides (up to maltoheptaose) pnas.orgnih.govMalE (MBP), MalF, MalG, MalK pnas.org
Enterococcus faecalisPTS and ABC TransporterMaltotriose and longer maltodextrins nih.govMalT (PTS), MdxEFG-MsmX (ABC) nih.gov
Lactobacillus acidophilusABC TransporterMaltodextrins frontiersin.orgMalEFG, MsmK frontiersin.org
Bacteroides thetaiotaomicronStarch Utilization System (Sus)Starch, Malto-oligosaccharides acs.orgSusC, SusD, SusE, SusF, SusG acs.org

Role in Carbohydrate Metabolism Pathways within Specific Microorganisms (e.g., Enterococcus faecalis, E. coli, Group A Streptococcus)

Once inside the cell, this compound and other maltodextrins are catabolized through various enzymatic pathways to yield glucose or glucose-1-phosphate, which can then enter central metabolic pathways like glycolysis.

In Enterococcus faecalis , the metabolism of maltodextrins is an important factor for host colonization. nih.gov The genes for maltodextrin metabolism are induced during infection. nih.gov This bacterium utilizes a specific set of enzymes for the breakdown of these complex carbohydrates. asm.org The regulation of maltodextrin utilization is controlled by the transcriptional regulator MalR, which is induced by maltose. nih.gov

Escherichia coli possesses a well-defined maltodextrin metabolic pathway. nih.gov Key enzymes include amylomaltase (MalQ), maltodextrin phosphorylase (MalP), and maltodextrin glucosidase (MalZ). nih.govnih.gov MalQ can polymerize maltose or maltodextrins into longer chains, which can then be acted upon by other enzymes. researchgate.net MalP phosphorolytically cleaves glucose-1-phosphate from the non-reducing end of maltodextrins, while MalZ hydrolyzes glucose from the reducing end. nih.govnih.gov The interplay of these enzymes allows E. coli to efficiently break down a range of maltodextrins. nih.gov

For Group A Streptococcus (GAS), the ability to utilize maltodextrins is crucial for its colonization of the oropharynx. nih.gov The maltodextrin-binding protein MalE is highly conserved among GAS strains and is essential for the binding of maltodextrins. nih.govnih.gov GAS possesses a highly efficient transport system for linear maltodextrins up to at least seven glucose units long, with a high affinity for maltotriose. nih.gov This indicates the importance of starch breakdown products in the natural environment of this pathogen.

Contribution to Glycogen and Starch Biosynthesis Mechanisms in Bacteria and Plants

While primarily a catabolic substrate, this compound can also play a role in the biosynthesis of storage polysaccharides like glycogen in bacteria and starch in plants, often acting as a primer or an intermediate.

In E. coli , the enzymes of the maltose system can contribute to glycogen synthesis. nih.govresearchgate.net Amylomaltase (MalQ) can elongate maltose or maltodextrins into longer chains that become substrates for the branching enzyme (GlgB), leading to the formation of glycogen, even in the absence of the primary glycogen synthase (GlgA). researchgate.netnih.gov Maltodextrin phosphorylase (MalP) counteracts this by removing glucose-1-phosphate, thus controlling the pathway. nih.govresearchgate.net

In the context of plant starch biosynthesis , the role of maltodextrins like this compound is more complex. While traditionally considered potential primers for starch synthase, some studies have shown that maltose, maltotriose, and this compound can actually inhibit starch biosynthesis in granules from maize, wheat, and rice. researchgate.netresearchgate.net This suggests that the mechanism of starch synthesis may not be a simple elongation from a soluble primer. Instead, it is proposed that starch synthase synthesizes linear amylose (B160209) chains that are then acted upon by starch branching enzyme to form amylopectin (B1267705). researchgate.net

Functional Implications in Macromolecular Assembly

Beyond its role in energy metabolism, this compound has functional implications in the assembly of larger macromolecules, particularly in the synthesis of polysaccharides and the formation of crystalline structures.

Priming and Elongation Mechanisms in Polysaccharide Synthesis

The initiation of polysaccharide synthesis often requires a primer. In mammalian glycogen synthesis, a protein called glycogenin acts as a self-glucosylating primer. miami.edu A similar self-glucosylating protein has been found in sweet corn, suggesting a conserved priming mechanism in plants. miami.edu

While the direct role of this compound as a free primer in starch synthesis is debated, it is clear that maltooligosaccharides are the building blocks that are elongated by starch synthase enzymes. researchgate.netresearchgate.netnih.gov Starch synthases catalyze the addition of glucose units from ADP-glucose to the non-reducing end of a growing maltodextrin chain. nih.gov Therefore, this compound can be considered an intermediate in the elongation process, even if it does not initiate the chain de novo.

Advanced Analytical Methodologies for Detection and Quantification of Maltododecaose

High-Performance Liquid Chromatography (HPLC) and Variants

HPLC is a fundamental technique for the separation of oligosaccharides like maltododecaose. Various HPLC modes and detectors are employed to achieve high resolution and sensitivity.

High-Performance Anion-Exchange Chromatography with Pulsed Electrochemical Detection (HPAEC-PED) is a powerful method for the analysis of underivatized carbohydrates. nih.govthermofisher.com At high pH, the hydroxyl groups of carbohydrates like this compound become partially deprotonated, allowing them to be separated on strong anion-exchange columns. thermofisher.comthermofisher.com The separation is based on the principle that larger oligosaccharides have more chargeable hydroxyl groups and thus bind more strongly to the stationary phase, resulting in longer retention times.

Pulsed Electrochemical Detection (PED), often referred to as Pulsed Amperometric Detection (PAD), offers highly sensitive detection of carbohydrates without the need for derivatization. thermofisher.comthermofisher.com The detection process involves applying a series of potential pulses to a gold working electrode. thermofisher.com This sequence typically includes a detection potential for oxidizing the analyte, followed by cleaning and reactivation potentials to ensure a consistently responsive electrode surface. thermofisher.comthermofisher.com This technique is highly selective for electroactive species like carbohydrates. thermofisher.com HPAEC-PAD has been recognized as one of the most sensitive detection methods for oligosaccharides, capable of resolving complex mixtures and achieving low quantification limits. researchgate.net The method's ability to separate oligosaccharides based on size, composition, and linkage makes it invaluable for detailed carbohydrate analysis. thermofisher.com

Table 1: HPAEC-PAD System Parameters for Oligosaccharide Analysis

ParameterConditionReference
Column CarboPac PA100 nih.gov
Mobile Phase A 0.1 M NaOH nih.gov
Mobile Phase B 0.1 M NaOH/0.5 M NaOAc nih.gov
Gradient 0–12.5% B for 15 min, then increased to 25% B for 25 min nih.gov
Detection Pulsed Amperometric Detection (PAD) nih.govtheses.cz

This table presents typical parameters for HPAEC-PAD analysis of maltooligosaccharides. Specific conditions may be optimized for different sample matrices.

High-Performance Liquid Chromatography with Refractive-Index Detection (HPLC-RI) is a common and straightforward method for the analysis of sugars. researchgate.neteuropa.eu This technique separates carbohydrates based on their differential partitioning between the mobile phase and the stationary phase. spectralabsci.com The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample components. lcms.cz

While HPLC-RI is a robust and widely used technique, it has certain limitations. A significant drawback is its incompatibility with gradient elution, as changes in the mobile phase composition would cause a drifting baseline. lcms.czshimadzu.com This restricts its use to isocratic separations, which can lead to long analysis times for complex mixtures containing a wide range of oligosaccharides. shimadzu.com Compared to other detectors like mass spectrometry or evaporative light scattering detectors, RI detection generally offers lower sensitivity. lcms.czwaters.com Nevertheless, for simpler mixtures or when high sensitivity is not a primary concern, HPLC-RI provides reliable quantification. europa.eu

Table 2: Example of HPLC-RI Conditions for Maltooligosaccharide Separation

ParameterConditionReference
Column YMC-Pack ODS-AQ leacsa.com.mx
Mobile Phase Methanol/Water (5/995) leacsa.com.mx
Flow Rate 1.0 mL/min leacsa.com.mx
Temperature 37°C leacsa.com.mx
Detection Refractive Index (RI) leacsa.com.mxymc.co.jp

This table provides an example of isocratic HPLC-RI conditions used for the separation of maltooligosaccharides.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of polar compounds like carbohydrates. preprints.orgmdpi.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent, typically acetonitrile (B52724), and a smaller amount of a polar solvent, like water. shodexhplc.comadvancement-est.com This creates a water-enriched layer on the surface of the stationary phase, and separation occurs through partitioning of the polar analytes between this layer and the bulk mobile phase. chromservis.eu

HILIC is well-suited for the analysis of maltooligosaccharides because retention increases with the degree of polymerization, allowing for effective separation of homologous series. preprints.orgshodexhplc.com This technique offers an alternative selectivity to reversed-phase chromatography and is particularly useful for highly polar analytes that are poorly retained in reversed-phase systems. mdpi.com HILIC can be coupled with various detectors, including RI, evaporative light scattering detection (ELSD), and mass spectrometry. carbomenu.com The use of gradient elution is possible with HILIC, which is a significant advantage over isocratic HPLC-RI for analyzing complex samples containing a wide range of oligosaccharides. shimadzu.com

Table 3: HILIC System for Maltooligosaccharide Analysis

ParameterConditionReference
Column Shodex HILICpak VG-50 4E shodexhplc.com
Mobile Phase Acetonitrile/Water (65/35) shodexhplc.com
Flow Rate 0.7 mL/min shodexhplc.com
Temperature 40°C shodexhplc.com
Detection Refractive Index (RI) shodexhplc.com

This table illustrates a typical HILIC setup for the separation of maltooligosaccharides.

High-Performance Liquid Chromatography with Refractive-Index Detection (HPLC-RI)

Mass Spectrometry (MS) Based Approaches

Mass spectrometry provides highly sensitive and specific detection of this compound, offering detailed structural information and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and versatile technique for the comprehensive analysis of oligosaccharides. nih.gov This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. acs.org LC-MS/MS can provide information on the degree of polymerization (DP), monosaccharide composition, and even the sequence of monosaccharide units within an oligosaccharide. nih.govacs.org

For maltooligosaccharides, LC-MS/MS workflows can confirm their identity by determining their molecular weight and fragmentation patterns. nih.govresearchgate.net While standard LC-MS/MS can readily identify the DP of maltooligosaccharides, determining the specific linkages and differentiating between isomers can be challenging due to identical masses. nih.govacs.org More advanced, multi-dimensional MS-based workflows have been developed to overcome these challenges, providing detailed structural elucidation. nih.gov These methods can involve initial separation by HPLC, followed by in-line fractionation and analysis by high-resolution mass spectrometry like quadrupole time-of-flight (QTOF) MS for sequencing. nih.govacs.org Subsequent analysis of the collected fractions can determine monosaccharide and linkage compositions. nih.gov

Table 4: LC-MS/MS Parameters for Oligosaccharide Analysis

ParameterConditionReference
Chromatography HPLC with Hypercarb PGC column acs.org
Mass Spectrometry High-resolution quadrupole time-of-flight (QTOF) MS nih.govacs.org
Ionization Mode Electrospray Ionization (ESI) researchgate.net
MS/MS Collision-Induced Dissociation (CID) nih.gov

This table outlines a general workflow for the detailed structural analysis of maltooligosaccharides using a multi-dimensional LC-MS/MS approach.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique for profiling complex mixtures of oligosaccharides. nih.gov In this method, the sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer where they are separated based on their mass-to-charge ratio.

MALDI-TOF MS is particularly useful for determining the degree of polymerization of maltooligosaccharides and can be used for the rapid screening of samples. nih.gov Analysis in negative-ion mode can be advantageous for differentiating between reducing and non-reducing oligosaccharides. acs.orgnih.gov While MALDI-TOF MS provides excellent information on the molecular weight distribution of oligosaccharides in a sample, it is not typically coupled with a chromatographic separation, which can make it challenging to analyze highly complex mixtures without prior fractionation.

Table 5: MALDI-TOF MS for Maltooligosaccharide Analysis

ParameterConditionReference
Matrix 2,5-dihydroxybenzoic acid (DHB) nih.govucdavis.edu
Ionization Mode Negative-ion mode acs.orgnih.gov
Mass Analyzer Time-of-Flight (TOF) nih.govacs.org

This table summarizes key aspects of MALDI-TOF MS for the analysis of maltooligosaccharides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Structural Confirmation

Chromatographic and Spectroscopic Integration for Comprehensive Characterization

The comprehensive characterization of this compound, a linear oligosaccharide consisting of twelve glucose units linked by α-1,4 glycosidic bonds, necessitates analytical strategies that can resolve it from other similar oligomers and provide detailed structural information. scribd.com The integration of chromatographic separation with spectroscopic detection is the cornerstone of modern carbohydrate analysis. acs.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating maltooligosaccharides. scribd.comnih.gov Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective, using mobile phases with a high concentration of an organic solvent like acetonitrile to separate polar compounds like sugars on a polar stationary phase. nih.govbiorxiv.org Gradient elution, where the proportion of the aqueous component in the mobile phase is gradually increased, allows for the sequential elution of oligosaccharides based on their degree of polymerization (DP). nih.govclinichrom.com

However, chromatography alone is often insufficient for unambiguous identification and quantification due to the lack of strong chromophores in carbohydrates, making detection by UV-Vis spectroscopy challenging and often insensitive. clinichrom.comobrnutafaza.hr To overcome this, HPLC systems are commonly coupled with advanced detectors:

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for analyzing non-volatile compounds like this compound. clinichrom.com The eluent from the HPLC column is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte which scatter a light beam. The intensity of the scattered light is proportional to the mass of the analyte. hplc.eu This provides a more uniform response for different oligosaccharides compared to UV detection. clinichrom.com

Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of oligosaccharides. mdpi.combiorxiv.org Electrospray ionization (ESI) is a soft ionization technique that allows the large, thermally labile this compound molecule to be transferred into the gas phase as an intact ion. spkx.net.cn Tandem mass spectrometry (MS/MS) can then be used to fragment the parent ion, yielding structural information that confirms the identity of the oligosaccharide. spkx.net.cn Pre-column derivatization, for instance with aniline, can be employed to improve ionization efficiency and chromatographic separation. spkx.net.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical spectroscopic technique that, while not typically coupled directly online with chromatography in the same way as MS, provides unparalleled detail on the structure and conformation of carbohydrates like this compound in solution. scribd.comacs.org

Integrated TechniqueChromatographic PrincipleSpectroscopic/Spectrometric DetectorPrinciple of DetectionApplication for this compound
HPLC-ELSDHILIC or Reversed-Phase chromatography separates oligosaccharides by size and polarity. nih.govclinichrom.comEvaporative Light Scattering Detector (ELSD)Measures light scattered by non-volatile analyte particles after mobile phase evaporation. hplc.euQuantification of this compound in mixtures of maltooligosaccharides. nih.gov
HPLC-ESI-MS/MSHILIC or Reversed-Phase chromatography provides separation. spkx.net.cnElectrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)Generates intact molecular ions (ESI) which are then fragmented (MS/MS) for structural elucidation. spkx.net.cnUnambiguous identification and structural confirmation of this compound. spkx.net.cn
PGC-LC-MS/MSPorous Graphitic Carbon (PGC) chromatography separates isomers. biorxiv.orgMass Spectrometry (MS/MS)Provides mass-to-charge ratio and fragmentation patterns for identification. biorxiv.orgHigh-resolution separation and characterization, especially for complex glycan samples. biorxiv.org

Development of Novel Biosensors and Affinity-Based Assays for this compound

While chromatographic methods are powerful, they can be time-consuming and require extensive instrumentation. mdpi.com For rapid, high-throughput, and potentially on-site analysis, novel biosensors and affinity-based assays represent a promising frontier. mdpi.com A biosensor is an analytical device that combines a biological recognition element (bioreceptor) with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. nih.gov

Novel Biosensors:

Currently, specific biosensors for this compound are not widely described in the literature, but their development can be conceptualized based on established principles. The key is selecting a bioreceptor with high specificity for this compound.

Enzyme-Based Amperometric Biosensors: A potential design could immobilize an enzyme that specifically acts on this compound, such as a particular α-amylase or a specific glucosidase, onto an electrode surface. researchgate.net This enzyme would hydrolyze this compound into glucose. A second enzyme, glucose oxidase, could also be co-immobilized. exeter.ac.uk The glucose oxidase would then oxidize the produced glucose, generating hydrogen peroxide. exeter.ac.uk The hydrogen peroxide can be detected electrochemically (amperometrically), producing a current signal proportional to the original this compound concentration. exeter.ac.uk

Optical Biosensors: These devices detect changes in light properties when the bioreceptor binds to the analyte. mdpi.comfrontiersin.org For example, a protein known to bind this compound could be immobilized on a sensor surface for a Surface Plasmon Resonance (SPR) biosensor. frontiersin.org The binding of this compound would alter the refractive index at the surface, which is detected as a change in the resonance angle of the plasmon, providing real-time, label-free detection of the binding event. researchgate.net

Affinity-Based Assays:

Affinity-based assays utilize the specific binding interaction between a capture agent and the target molecule. biorxiv.orguio.no

Protein-Ligand Binding Assays: Research has shown that this compound can bind to specific carbohydrate-binding modules (CBMs) of proteins, such as the STBD1 CBM20 domain. nih.govpnas.org This specific interaction could be harnessed to develop an affinity assay. For instance, the CBM could be immobilized on a microplate or magnetic beads to capture this compound from a sample. The captured oligosaccharide could then be quantified using a labeled detection molecule or by subsequent analysis after elution.

Affinity Selection Mass Spectrometry (ASMS): This technique combines affinity capture with the sensitivity of mass spectrometry. momentum.bio In a hypothetical ASMS assay for this compound, a target protein known to bind it (e.g., starch branching enzyme or barley α-amylase) would be incubated with a mixture of compounds. researchgate.netmomentum.bioacs.org Size exclusion chromatography would then separate the protein-ligand complexes from unbound small molecules. momentum.bio The fraction containing the protein is then analyzed by mass spectrometry to identify any bound ligands, in this case, this compound. researchgate.net This method is particularly powerful for screening mixtures and identifying specific binding partners. momentum.bio

Assay TypePotential Bioreceptor/Affinity AgentTransduction/Detection PrinciplePotential Advantages
Amperometric BiosensorThis compound-specific hydrolase + Glucose Oxidase exeter.ac.ukElectrochemical detection of hydrogen peroxide. exeter.ac.ukHigh sensitivity, rapid response.
Optical (SPR) BiosensorProtein with specific binding site for this compound (e.g., STBD1 CBM20). nih.govpnas.orgChange in refractive index upon binding. frontiersin.orgReal-time, label-free analysis of binding kinetics.
Affinity Capture AssayImmobilized barley α-amylase or other carbohydrate-binding proteins. researchgate.netEnzyme-Linked Immunosorbent Assay (ELISA)-like format or subsequent MS analysis.High specificity, suitable for sample purification and concentration. uio.no
Affinity Selection Mass Spectrometry (ASMS)Starch Branching Enzyme or other target proteins. acs.orgSeparation of protein-ligand complex by SEC followed by MS identification. momentum.bioHigh throughput screening, direct identification of binders from complex mixtures. momentum.bio

Emerging Research Directions and Biotechnological Implications of Maltododecaose

Engineering of Carbohydrate-Active Enzymes Utilizing Maltododecaose Specificity

The manipulation of enzyme properties through engineering is a rapidly advancing field aimed at creating biocatalysts with enhanced efficiency, stability, and specificity for industrial and medical applications. patsnap.com this compound serves as a crucial substrate in the study and engineering of carbohydrate-active enzymes (CAZymes), such as α-amylases and branching enzymes, due to its defined length, which allows for precise analysis of enzyme-substrate interactions.

Researchers utilize this compound to probe the substrate-binding sites of enzymes. For instance, the crystal structure of rice branching enzyme I (BEI) complexed with this compound has been determined, revealing a large binding surface that extends from the active site. rcsb.org This structural information is vital for understanding the enzyme's catalytic mechanism and specificity. rcsb.org Mutagenesis studies on enzymes like barley α-amylase 1 (AMY1) use this compound to understand how specific amino acid residues in the substrate-binding cleft influence activity and product specificity. researchgate.net By observing how mutations affect the cleavage patterns of this compound, scientists can engineer enzymes with altered specificities, potentially leading to the production of specific maltooligosaccharides. researchgate.net

The goal of such engineering is often to enhance an enzyme's selectivity for a particular substrate or to alter the types of products it generates. zymvol.com For example, engineering efforts have focused on modifying the subsite binding energy profiles of α-amylases to control their specificity for oligosaccharides versus polysaccharides. researchgate.net This can lead to the development of enzymes that can produce high yields of specific oligosaccharides, such as maltopentaose, from longer chains like this compound. researchgate.net This tailored enzymatic production is a significant advancement over traditional chemical hydrolysis methods.

Design of Tailored Oligosaccharide Structures for Specific Industrial and Academic Applications

The unique properties of maltooligosaccharides, including low sweetness and viscosity, make them desirable in the food industry as substitutes for sucrose (B13894) and as moisture regulators. nih.gov this compound, as a well-defined starting material, is at the forefront of designing tailored oligosaccharide structures for a range of specialized applications. nih.gov

The production of specific, high-purity maltooligosaccharides is a key area of research. Chromatographic techniques, such as flash chromatography with microcrystalline cellulose (B213188) stationary phases, are being refined to fractionate maltooligosaccharide mixtures and isolate high-purity fractions of compounds like this compound. nih.gov These pure oligosaccharides can then be used for specific applications or as precursors for further modification. nih.gov

Chemical and enzymatic modifications of this compound can introduce new functionalities. For instance, derivatives of maltooligosaccharides can be synthesized for more specific uses beyond their natural properties. nih.gov These modifications can lead to the development of novel prebiotics, which are non-digestible oligosaccharides that can promote the growth of beneficial gut bacteria. researchgate.net The design of such functional oligosaccharides is a growing area of interest, with potential applications in nutraceuticals, pharmaceuticals, and cosmetics. researchgate.net The ability to produce these tailored structures from a readily available and well-characterized starting material like this compound is a significant advantage.

Fundamental Contributions to Carbohydrate Science and Glycobiology

This compound plays a fundamental role in advancing our understanding of carbohydrate science and glycobiology. As a model α-glucan, it is instrumental in elucidating the complex structure-function relationships of polysaccharides and the enzymes that process them. researchgate.netmdpi.com

In glycobiology, which explores the biological roles of carbohydrates, this compound is used to study the intricate interactions between carbohydrates and proteins. nih.gov For example, it is used to investigate the binding modes and catalytic mechanisms of enzymes involved in starch and glycogen (B147801) metabolism. rcsb.org The study of how enzymes like α-amylase bind and cleave this compound provides insights into the multi-dimensional free energy landscape of enzymatic catalysis. researchgate.net

Furthermore, research on the transport and metabolism of maltooligosaccharides like this compound in various organisms, from bacteria to humans, contributes to our understanding of nutrient uptake and utilization. nih.gov These studies are crucial for fields ranging from microbiology to human nutrition and health. nih.gov The development of glycosciences has led to a greater appreciation of the diverse biological functions of complex carbohydrates, and model compounds like this compound are essential tools in this ongoing exploration. mdpi.com

Potential as a Building Block in Bio-based Materials Science

There is a growing global interest in developing bio-based and biodegradable materials to reduce reliance on fossil fuels and mitigate environmental impact. iosrjournals.org Carbohydrates are attractive renewable resources for the synthesis of these materials. iosrjournals.org While research in this area is still emerging for this compound specifically, the principles of using sugar-based building blocks for polymer synthesis are well-established. unt.edu

Carbohydrate-based polymers can be engineered for a variety of applications, from drug delivery systems to biodegradable packaging. iosrjournals.orgnih.gov The hydroxyl groups on the glucose units of this compound offer multiple sites for chemical modification, allowing it to be incorporated into polymer chains or used to create cross-linked hydrogels. The defined chain length of this compound could offer precise control over the properties of the resulting materials, such as their mechanical strength, degradability, and biocompatibility.

The concept of "building block chemicals" derived from biomass is central to the development of a sustainable chemical industry. unt.edu These building blocks are molecules with multiple functional groups that can be converted into a wide array of high-value products. unt.edu Sugars and their derivatives are key among these building blocks. unt.edu For example, FDCA (furandicarboxylic acid), a bio-based aromatic building block, is being used to create high-performance polymers for applications like structural adhesives. renewable-carbon.eu Similarly, levoglucosan, derived from cellulose, is a versatile starting material for synthesizing new carbohydrate-based building blocks. beilstein-journals.org Following these examples, this compound holds promise as a larger, more complex building block for creating novel bio-based materials with tailored properties.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying maltododecaose in complex carbohydrate mixtures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (MS) for precise separation and quantification. Calibrate with purified this compound standards to establish retention times and spectral signatures. For complex mixtures, employ enzymatic digestion (e.g., α-amylase treatment) to isolate non-digestible oligosaccharides before analysis .

Q. How can researchers optimize the enzymatic synthesis of this compound to improve yield and purity?

  • Methodological Answer : Design experiments using response surface methodology (RSM) to test variables such as substrate concentration, enzyme-to-substrate ratio, pH, and temperature. Validate results via kinetic modeling (e.g., Michaelis-Menten parameters) and compare with gel permeation chromatography (GPC) data to assess polymer length distribution .

Q. What are the key challenges in distinguishing this compound from similar oligosaccharides in structural studies?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for anomeric proton analysis) with tandem MS to resolve structural ambiguities. Cross-validate findings with X-ray crystallography if crystalline forms are obtainable. Note discrepancies in branching patterns compared to maltodextrins with lower degrees of polymerization .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables such as cell line specificity, contamination risks, or assay sensitivity. Replicate studies under standardized conditions (e.g., ISO 17025 protocols) and perform meta-analysis to quantify heterogeneity using tools like RevMan or R’s metafor package .

Q. What experimental designs are recommended for studying the prebiotic effects of this compound while minimizing microbiome variability?

  • Methodological Answer : Use gnotobiotic mouse models with defined microbial communities to control for host-microbiome interactions. Pair 16S rRNA sequencing with metabolomics (LC-MS) to track microbial utilization of this compound. Include negative controls (e.g., non-fermentable carbohydrates) and adjust for batch effects via linear mixed-effects models .

Q. How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?

  • Methodological Answer : Adopt a factorial experimental design to isolate critical parameters (e.g., enzyme lot variability, buffer composition). Share raw data and protocols via platforms like Zenodo or protocols.io . Validate inter-lab reproducibility using Bland-Altman analysis and report intraclass correlation coefficients (ICCs) for key metrics (e.g., yield, purity) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software to estimate toxicity thresholds. Use Bayesian hierarchical models to account for inter-study variability. Validate assumptions via sensitivity analyses (e.g., alternate covariance structures) and report confidence intervals for NOAEL/LOAEL values .

Q. How can meta-analytical frameworks resolve discrepancies in this compound’s reported solubility across solvent systems?

  • Methodological Answer : Aggregate solubility data from published studies and apply multivariate regression to identify solvent properties (e.g., polarity, hydrogen-bonding capacity) driving variability. Use funnel plots to detect publication bias and Egger’s test to quantify asymmetry. Validate with molecular dynamics simulations to model solute-solvent interactions .

Methodological Notes

  • Data Validation : Cross-reference findings with orthogonal techniques (e.g., HPLC vs. enzymatic assays) to mitigate instrument-specific biases .
  • Ethical Reporting : Disclose conflicts of interest (e.g., enzyme supplier partnerships) and adhere to FAIR data principles for transparency .
  • Contradiction Analysis : Use causal inference frameworks (e.g., directed acyclic graphs) to distinguish technical artifacts from biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.